molecular formula C32H23N5O B10877015 2-(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

2-(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B10877015
M. Wt: 493.6 g/mol
InChI Key: LNTQFOZBAIOQSI-UHFFFAOYSA-N
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Description

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound featuring a fused tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzyl and Phenyl Groups: These groups are usually introduced via Friedel-Crafts alkylation or acylation reactions.

    Phenol Functionalization: The phenol group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced at various positions, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and benzyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fused tricyclic systems.

Biology

Biologically, it has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Studies have indicated its effectiveness in inhibiting cell proliferation in cancer cell lines .

Medicine

In medicine, its anti-cancer and anti-inflammatory properties are of particular interest. It has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and as a precursor for more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is unique due to its specific tricyclic structure, which provides a distinct mode of binding to CDKs compared to other similar compounds. This unique binding mode can result in higher specificity and potency .

Properties

Molecular Formula

C32H23N5O

Molecular Weight

493.6 g/mol

IUPAC Name

2-(10-benzyl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol

InChI

InChI=1S/C32H23N5O/c38-26-19-11-10-18-25(26)30-34-32-28-27(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)36(20-22-12-4-1-5-13-22)31(28)33-21-37(32)35-30/h1-19,21,38H,20H2

InChI Key

LNTQFOZBAIOQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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